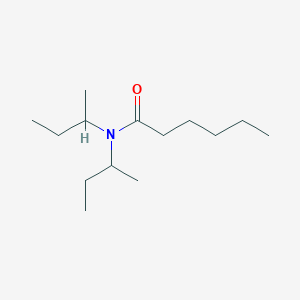
2,3,7,8-Thianthrenetetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8-Thianthrenetetrol is a sulfur-containing heterocyclic compound with the chemical formula C12H8O4S2 It is characterized by a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Thianthrenetetrol typically involves the use of arenethiols as starting materials. One common method includes the reaction of arenethiols with fuming sulfuric acid and reductants such as zinc or tin(II) chloride. Another approach involves the use of S2Cl2 and Lewis acids like aluminum chloride to directly synthesize thianthrene derivatives from unfunctionalized aromatic substrates .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalytic amounts of trifluoromethanesulfonic acid in hexafluoroisopropyl alcohol at elevated temperatures has been reported to produce thianthrene derivatives in significant yields .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,7,8-Thianthrenetetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfur atoms play a crucial role.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thianthrene derivatives .
Aplicaciones Científicas De Investigación
2,3,7,8-Thianthrenetetrol has a wide range of applications in scientific research:
Biology: The compound’s redox behavior and electron-donating properties make it useful in biological studies, particularly in understanding electron transfer processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,3,7,8-Thianthrenetetrol involves its redox behavior and electron-donating properties. The sulfur atoms in the compound facilitate electron transfer processes, making it an effective electron donor. This property is utilized in various chemical reactions and applications, including the development of organic electronic materials .
Comparación Con Compuestos Similares
Thianthrene: A sulfur-containing heterocyclic compound with similar structural properties.
Dibenzothiophene: Another sulfur-containing compound with a fused ring structure.
Benzothiophene: A simpler sulfur-containing heterocyclic compound.
Uniqueness: 2,3,7,8-Thianthrenetetrol is unique due to its specific arrangement of sulfur atoms and its ability to undergo a wide range of chemical reactions. Its redox behavior and electron-donating properties make it distinct from other similar compounds .
Propiedades
Número CAS |
24066-96-4 |
|---|---|
Fórmula molecular |
C12H8O4S2 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
thianthrene-2,3,7,8-tetrol |
InChI |
InChI=1S/C12H8O4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4,13-16H |
Clave InChI |
KPWWYSXDMXFVIW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B14085311.png)
![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-prop-2-enylpurine-2,6-dione](/img/structure/B14085312.png)
![8-[3-(azepan-1-yl)propyl]-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14085314.png)
![1-(4-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085316.png)
![propan-2-yl 2-(4-oxo-6-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B14085324.png)
![1,1'-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride](/img/structure/B14085326.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14085331.png)
![1-[4-(Propan-2-yl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085335.png)
![[(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol](/img/structure/B14085338.png)
![7-Bromo-1-(2,3-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085340.png)


![1-{2-[(4-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14085359.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14085363.png)
